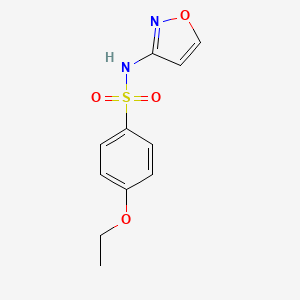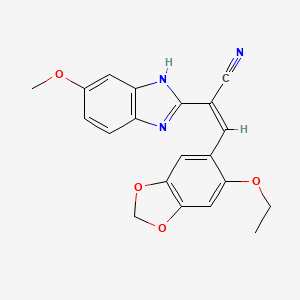
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic properties. U-47700 belongs to the class of synthetic opioids that are structurally similar to morphine and fentanyl. The chemical structure of U-47700 consists of a piperidine ring, which is a common structural motif found in many opioids.
Mécanisme D'action
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide binds to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. The binding of N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide to the mu-opioid receptor results in the activation of the receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. This leads to the analgesic and euphoric effects associated with the use of N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide.
Biochemical and Physiological Effects
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and pupillary constriction. N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has also been shown to produce a range of cardiovascular effects, including bradycardia, hypotension, and tachycardia.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has several advantages for use in laboratory experiments. It is a potent analgesic that can be used to study the mechanisms of pain and pain relief. N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide is also a useful tool for studying the mu-opioid receptor and its role in the effects of opioids. However, N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has several limitations for use in laboratory experiments. It is a highly potent and addictive drug that can be dangerous if not handled properly. It is also illegal in many countries, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide. One area of research is the development of new opioids that are safer and more effective than N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide. Another area of research is the development of new treatments for opioid addiction that do not involve the use of opioids. Finally, research on the long-term effects of N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide use is needed to fully understand the risks associated with this drug.
Conclusion
In conclusion, N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic properties. It has been the subject of numerous scientific studies and has been shown to be effective in the treatment of chronic pain, neuropathic pain, and cancer pain. N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has several advantages for use in laboratory experiments, but also has several limitations. Further research is needed to fully understand the risks and benefits associated with this drug.
Méthodes De Synthèse
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide is synthesized by the reaction of 4-methylbenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by reduction with sodium borohydride. The resulting product is then reacted with piperidine to form N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide. The synthesis of N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has been the subject of numerous scientific studies due to its potent analgesic properties. It has been shown to be effective in the treatment of chronic pain, neuropathic pain, and cancer pain. N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has also been studied for its potential use in the treatment of addiction to other opioids, such as heroin and fentanyl.
Propriétés
IUPAC Name |
1-N,1-N-dimethyl-3-N-(4-methylphenyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-6-8-14(9-7-12)17-15(20)13-5-4-10-19(11-13)16(21)18(2)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRGJMWKMVAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381542.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)

![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)
![3-(5-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5381627.png)
